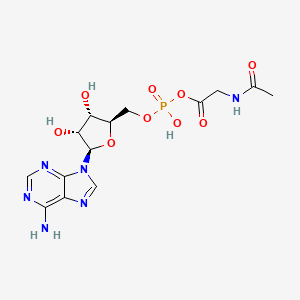

N-Acetylglycyladenylate anhydride

Descripción

N-Acetylglycyladenylate anhydride is a specialized biochemical compound combining an acetylated glycine moiety with an adenylate group. Its structure likely involves an anhydride bridge formed between the carboxyl group of N-acetylglycine and the phosphate group of adenosine monophosphate (AMP). This compound is implicated in enzymatic acetylation processes, particularly in glycoconjugate synthesis, where N-acetylation is critical for modifying biological activity .

Propiedades

Número CAS |

41093-67-8 |

|---|---|

Fórmula molecular |

C14H19N6O9P |

Peso molecular |

446.31 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-acetamidoacetate |

InChI |

InChI=1S/C14H19N6O9P/c1-6(21)16-2-8(22)29-30(25,26)27-3-7-10(23)11(24)14(28-7)20-5-19-9-12(15)17-4-18-13(9)20/h4-5,7,10-11,14,23-24H,2-3H2,1H3,(H,16,21)(H,25,26)(H2,15,17,18)/t7-,10-,11-,14-/m1/s1 |

Clave InChI |

YAIVSVDFAJFRIL-FRJWGUMJSA-N |

SMILES |

CC(=O)NCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES isomérico |

CC(=O)NCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canónico |

CC(=O)NCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Sinónimos |

Ac-Gly-AMP N-acetylglycyladenylate anhydride |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Anhydrides

Structural and Functional Differences

Maleic Anhydride

- Structure : A cyclic five-membered anhydride with a conjugated double bond between carbons 2 and 3.

- Reactivity : Highly reactive due to ring strain and electron-deficient double bond. Undergoes decarboxylative ring-opening with thiols in the presence of triphenylphosphine (Ph₃P), forming C–S bonds with yields up to 89% under optimized conditions (e.g., refluxing acetonitrile, 3.3 mmol Ph₃P) .

- Applications : Polymer production (e.g., polyesters), organic synthesis intermediates.

Succinic Anhydride

- Structure : A five-membered cyclic anhydride lacking a double bond.

- Reactivity : Less reactive than maleic anhydride due to the absence of ring strain. Commonly used for amine acylation in bioconjugation (e.g., protein modification) .

- Applications : Food additives, pharmaceuticals, and biodegradable polymers.

Fluorophthalic Anhydride

- Structure : Aromatic anhydride with fluorine substituents enhancing electrophilicity.

- Reactivity : Electron-withdrawing fluorine groups increase reactivity toward nucleophiles. Used in PROTAC (Proteolysis-Targeting Chimeras) synthesis for targeted protein degradation .

- Applications : Medicinal chemistry, enzyme inhibitor design.

Acetic Anhydride

Reaction Efficiency and Conditions

Key Research Findings

- Acetic Anhydride : Demonstrated superior efficiency in N-acetylation of deacetylated gangliosides compared to bulkier reagents .

- Fluorophthalic Anhydride : Fluorine substitution enhances binding to hydrophobic enzyme pockets, critical for PROTAC-mediated degradation of hematopoietic prostaglandin D₂ synthase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.